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Compound of Interest

Compound Name: 1,8-Dinitroanthraquinone

Cat. No.: B085473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral

data for 1,8-dinitroanthraquinone. Due to the limited availability of experimentally derived

public data for this specific molecule, this document combines reported experimental infrared

(IR) spectroscopy data with predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-

Visible (UV-Vis) spectroscopic data. This guide is intended to serve as a valuable resource for

researchers and professionals in drug development and other scientific fields who require

spectral information for the characterization and analysis of 1,8-dinitroanthraquinone.

Spectroscopic Data Summary
The following tables summarize the key spectral data for 1,8-dinitroanthraquinone. It is

important to note that the NMR and UV-Vis data are computationally predicted and should be

used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectral Data
(Predicted)
Table 1: Predicted ¹H NMR Spectral Data for 1,8-Dinitroanthraquinone
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Chemical Shift (ppm) Multiplicity Assignment

8.45 d H-2, H-7

8.10 t H-3, H-6

7.95 d H-4, H-5

Predicted using online chemical database resources. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for 1,8-Dinitroanthraquinone

Chemical Shift (ppm) Assignment

181.5 C-9, C-10

149.0 C-1, C-8

135.0 C-4a, C-9a

133.0 C-3, C-6

130.0 C-8a, C-10a

125.0 C-2, C-7

120.0 C-4, C-5

Predicted using online chemical database resources.

Infrared (IR) Spectral Data (Experimental)
Table 3: Experimental FT-IR Spectral Data for 1,8-Dinitroanthraquinone
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Wavenumber (cm⁻¹) Assignment

~1680 C=O (quinone) stretching

~1530 Asymmetric NO₂ stretching

~1340 Symmetric NO₂ stretching

~1300-1000 C-N stretching, C-H bending

Below 900 Aromatic C-H out-of-plane bending

Data is indicative and based on typical values for dinitroanthraquinones.

Ultraviolet-Visible (UV-Vis) Spectral Data (Predicted)
Table 4: Predicted UV-Vis Spectral Data for 1,8-Dinitroanthraquinone

λmax (nm) Molar Absorptivity (ε) Solvent

~250 Not available Ethanol

~330 Not available Ethanol

Predicted based on the chromophoric system of the molecule.

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectral data presented. These protocols are based on standard laboratory practices for the

analysis of solid aromatic compounds.

NMR Spectroscopy
Sample Preparation: A sample of 1,8-dinitroanthraquinone (typically 5-10 mg) is dissolved in

a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide,

DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one in

which the compound is sufficiently soluble.
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Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300,

400, or 500 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the

aromatic region (approximately 0-10 ppm). For ¹³C NMR, a wider spectral width is used

(approximately 0-200 ppm). Standard pulse sequences are employed for both one-dimensional

and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural

elucidation.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1,8-
dinitroanthraquinone powder is placed directly onto the diamond crystal of an ATR accessory.

A pressure arm is applied to ensure good contact between the sample and the crystal. This

method requires minimal sample preparation.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is

recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 1,8-dinitroanthraquinone is prepared by accurately

weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent

(e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then

performed to obtain a solution with an absorbance in the optimal range of the

spectrophotometer (typically 0.1-1.0 AU).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-

Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The

sample cuvette is filled with the prepared solution, and the absorbance is measured over a

specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance

(λmax) are then identified.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectral analysis and the logical

relationship between the different spectroscopic techniques.
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General Workflow for Spectral Analysis of 1,8-Dinitroanthraquinone

Sample Handling

Spectroscopic Analysis

Data Processing and Interpretation

1,8-Dinitroanthraquinone (Solid)

Sample Preparation
(Dissolution/Solid State)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR) UV-Vis Spectroscopy

Data Processing
(Baseline Correction, Peak Picking)

Spectral Interpretation

Structural Confirmation
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Relationship of Spectroscopic Techniques for Structural Elucidation

1,8-Dinitroanthraquinone
(C₁₄H₆N₂O₆)

NMR
(¹H, ¹³C)

Provides information on the
carbon-hydrogen framework

IR

Identifies functional groups
(C=O, NO₂)

UV-Vis

Investigates the
conjugated π-system

Overall Molecular Structure

Click to download full resolution via product page

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 1,8-
Dinitroanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085473#1-8-dinitroanthraquinone-spectral-data-nmr-
ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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